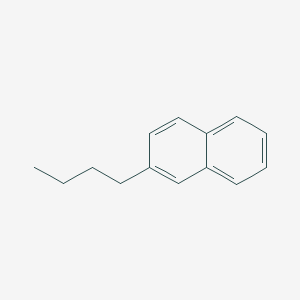
2-Butylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylnaphthalene is a chemical compound derived from naphthalene by substituting a butyl group at one of its rings. It is part of the larger family of alkyl naphthalenes, which have various applications in chemical synthesis, materials science, and sometimes in organic electronics due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of alkyl naphthalenes, including 2-butylnaphthalene, often involves catalytic processes or direct alkylation methods. For instance, gold-catalyzed dimerization via a highly selective carbon nucleophile pathway has been developed for the facile synthesis of 2-phenylnaphthalenes, demonstrating the potential approaches for synthesizing similar alkylated naphthalenes (Wang et al., 2011).
Molecular Structure Analysis
Alkyl naphthalenes, including 2-butylnaphthalene, exhibit a molecular structure where the alkyl group's introduction influences the naphthalene core's electronic and steric properties. Detailed structural analysis through techniques such as NMR and crystallography reveals how substitution patterns affect molecular conformation and stability. For example, studies on tetra-t-butylnaphthalene derivatives offer insights into the steric effects in highly substituted naphthalenes, which can be extrapolated to understand 2-butylnaphthalene's structure (Miki et al., 1992).
Chemical Reactions and Properties
2-Butylnaphthalene's chemical reactivity is influenced by its alkyl group, affecting its participation in various organic reactions. The compound's reactivity towards electrophilic aromatic substitution, oxidation, and other reactions can be inferred from studies on similar alkyl naphthalenes. For example, the oxidation mechanism of 2-methylnaphthalene by OH radicals provides insight into how alkyl substitutions on naphthalenes affect their atmospheric reactivity (Wu et al., 2015).
Physical Properties Analysis
The physical properties of 2-butylnaphthalene, such as melting point, boiling point, and solubility, are determined by its molecular structure. Alkyl groups tend to lower the symmetry of the naphthalene ring, potentially altering its physical state, solubility in various solvents, and thermal properties. Research on derivatives like 2,6-di-tert-butylnaphthalene provides valuable data on how tert-butyl substitutions impact naphthalene's physical characteristics, offering clues about the physical properties of 2-butylnaphthalene (Rheingold et al., 2000).
Chemical Properties Analysis
2-Butylnaphthalene's chemical properties, including reactivity patterns, stability under various conditions, and susceptibility to photoreaction, can be understood through studies on similar compounds. The synthesis and photoreaction of tetra-t-butylnaphthalene, for example, shed light on the photochemical stability and isomerization behavior of heavily alkyl-substituted naphthalenes, which can be relevant to understanding 2-butylnaphthalene's behavior under light exposure (Miki et al., 1992).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Photoreaction Studies : 1,2,3,4-Tetra-t-butylnaphthalene, a highly crowded naphthalene derivative similar to 2-Butylnaphthalene, was synthesized and its photoreaction properties were studied (Miki, Ema, Shimizu, Nakatsuji, & Yoshida, 1992).
Polymorphism and Solid-State NMR Studies : Research has focused on polymorphs of 2,6-di-tert-butylnaphthalene, examining their structures and dynamics using NMR spectroscopy and other methods (Rheingold, Figueroa, Dybowski, & Beckmann, 2000).
Catalysis in Chemical Reactions : The liquid phase Friedel–Crafts acylation of 2-methylnaphthalene, a reaction related to 2-Butylnaphthalene synthesis, has been investigated using zeolite catalysts (Yuan, Li, Liu, & Zhang, 2008).
Thermodynamic Stability and Fluorescence Properties : Studies on the thermodynamic properties and fluorescence of polycyclic aromatic hydrocarbons (PAHs) like 2,6-di-tert-butylnaphthalene provide insights into the stability and optical properties of these compounds (Santos, Oliveira, Ribeiro da Silva, & Monte, 2016).
Catalytic Performance in Chemical Synthesis : The tert-butylation of naphthalene, a process relevant to the production of compounds like 2-Butylnaphthalene, has been improved through desilication and dealumination of zeolite catalysts (Huang, Zhang, Han, Zhang, Lu, Xu, Yuan, & Xu, 2019).
Liquid Crystalline Semiconducting Materials : Research into dialkyl derivatives of 2-phenylnaphthalene, related to 2-Butylnaphthalene, focuses on their liquid crystalline behaviors and electronic charge carrier transport (Takayashiki & Hanna, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-butylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMWVYNAVUZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150401 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylnaphthalene | |
CAS RN |
1134-62-9 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)

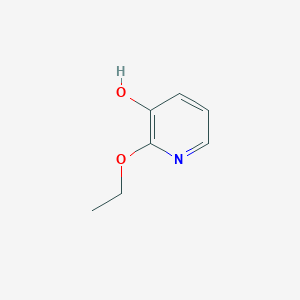
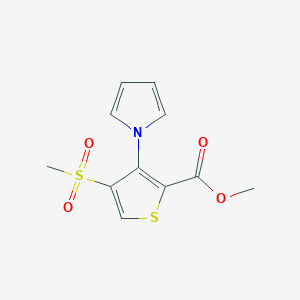

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
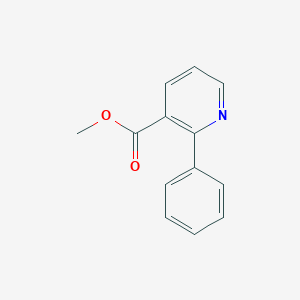
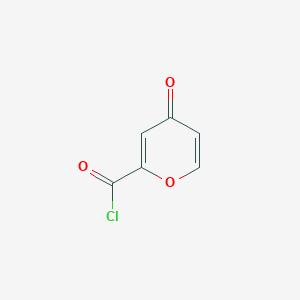
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
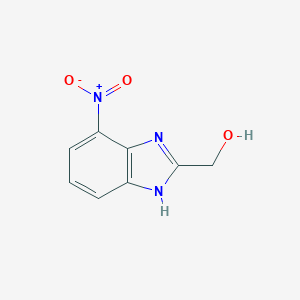
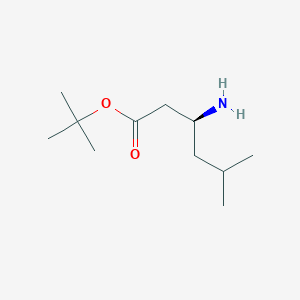

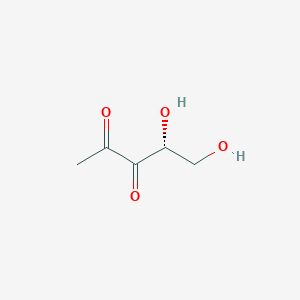
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)